4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with sulfonyl chlorides and hexanoic acid derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, sulfonyl chlorides, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane, ethanol, and water, with catalysts such as triethylamine and N,N’-carbonyldiimidazole .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted coumarin derivatives .
Scientific Research Applications
4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anti-inflammatory effects are linked to the modulation of inflammatory cytokines . The compound’s anticancer activity may involve the inhibition of microtubule polymerization and the regulation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds exhibit similar biological activities, including anti-inflammatory and anticancer effects.
Coumarin-based fluorescent probes: Used in analytical chemistry for their strong fluorescence properties.
Uniqueness
4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique combination of a coumarin core with a sulfonyl amino hexanoate moiety. This structural feature enhances its biological activity and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C27H33NO6S |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4-butyl-7-methyl-2-oxochromen-5-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C27H33NO6S/c1-4-5-9-21-18-26(30)34-24-17-20(3)16-23(27(21)24)33-25(29)10-7-6-8-15-28-35(31,32)22-13-11-19(2)12-14-22/h11-14,16-18,28H,4-10,15H2,1-3H3 |
InChI Key |
RHGCGBKFIMUSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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